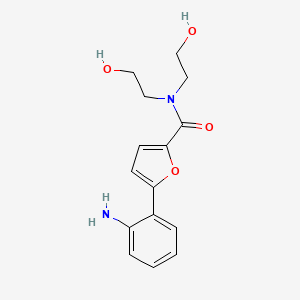
5-(2-Aminophenyl)-N,N-bis(2-hydroxyethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminophenyl)-N,N-bis(2-hydroxyethyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with an aminophenyl group and a bis(hydroxyethyl)carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)-N,N-bis(2-hydroxyethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the aminophenyl group through electrophilic aromatic substitution. The final step involves the formation of the carboxamide group by reacting the intermediate with bis(2-hydroxyethyl)amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminophenyl)-N,N-bis(2-hydroxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
5-(2-Aminophenyl)-N,N-bis(2-hydroxyethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminophenyl)-N,N-bis(2-hydroxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the furan ring may participate in electron transfer reactions. The bis(hydroxyethyl)carboxamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminophenyl)furan-2-carboxamide: Lacks the bis(hydroxyethyl) groups, which may affect its solubility and bioavailability.
N,N-bis(2-hydroxyethyl)furan-2-carboxamide: Lacks the aminophenyl group, which may reduce its biological activity.
Uniqueness
5-(2-Aminophenyl)-N,N-bis(2-hydroxyethyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
62144-33-6 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-(2-aminophenyl)-N,N-bis(2-hydroxyethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H18N2O4/c16-12-4-2-1-3-11(12)13-5-6-14(21-13)15(20)17(7-9-18)8-10-19/h1-6,18-19H,7-10,16H2 |
InChI Key |
SCHXHSQBMKGNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N(CCO)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















